(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate

Solid-phase peptide synthesis Coupling reagent stability Moisture sensitivity

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate (CAS 136605-16-8), also designated O-(Benzotriazol-1-yl)-N,N,N',N'-bis(pentamethylene)uronium tetrafluoroborate, is a HOBt-derived aminium/guanidinium-type coupling reagent employed in solid-phase and solution-phase peptide synthesis. It belongs to the same structural family as the widely used hexafluorophosphate variant HBPipU (CAS 190849-64-0 / 206752-41-2).

Molecular Formula C17H24BF4N5O
Molecular Weight 401.2 g/mol
CAS No. 136605-16-8
Cat. No. B164954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate
CAS136605-16-8
Molecular FormulaC17H24BF4N5O
Molecular Weight401.2 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3
InChIInChI=1S/C17H24N5O.BF4/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;2-1(3,4)5/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1
InChIKeyKXPFIFDGGXFLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Benzotriazol-1-yloxy)dipiperidinocarbenium Tetrafluoroborate (CAS 136605-16-8) – Procurement-Grade Peptide Coupling Reagent Overview


(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate (CAS 136605-16-8), also designated O-(Benzotriazol-1-yl)-N,N,N',N'-bis(pentamethylene)uronium tetrafluoroborate, is a HOBt-derived aminium/guanidinium-type coupling reagent employed in solid-phase and solution-phase peptide synthesis . It belongs to the same structural family as the widely used hexafluorophosphate variant HBPipU (CAS 190849-64-0 / 206752-41-2) [1]. The reagent is supplied as a crystalline solid, typically at ≥95% purity, and is valued for amide-bond formation in both routine SPPS and difficult coupling applications .

Why Generic Substitution of (Benzotriazol-1-yloxy)dipiperidinocarbenium Tetrafluoroborate with TBTU or HBTU Introduces Reproducibility Risk


Although TBTU (tetramethyluronium tetrafluoroborate) and HBTU (tetramethyluronium hexafluorophosphate) share the same benzotriazolyloxy leaving group, their tetramethyl-substituted aminium cores render them hygroscopic and prone to variable moisture content during storage and weighing, which directly affects coupling stoichiometry and reproducibility . In contrast, the bis(pentamethylene) (dipiperidino) framework of the target compound confers markedly reduced hygroscopicity—a property documented for both the hexafluorophosphate (HBPipU) and pyrrolidino (HBPyU) analogs . Furthermore, the piperidino substitution alters the solid-state and solution conformation: the reagent crystallizes as a guanidinium N-oxide rather than a classical uronium salt, a structural distinction that has been correlated with lower racemization propensity in head-to-head comparisons of the pyrrolidino congener HBPyU versus HBTU . These physicochemical differences mean that substituting the target compound with TBTU or HBTU without re-optimization can introduce uncontrolled variability in coupling efficiency, epimerization, and batch-to-batch consistency.

Quantitative Differentiation Evidence: (Benzotriazol-1-yloxy)dipiperidinocarbenium Tetrafluoroborate vs. Tetramethyluronium and Other In-Class Reagents


Hygroscopicity: Bis(pentamethylene) Scaffold Confers Non-Hygroscopic Handling vs. Hygroscopic Tetramethyl Analogs TBTU/HBTU

The bis(pentamethylene) (dipiperidino) uronium/aminium scaffold is documented by Sigma-Aldrich as non-hygroscopic for both the hexafluorophosphate (HBPipU) [1] and pyrrolidino (HBPyU) congeners, in contrast to the well-known hygroscopicity of tetramethyl-substituted analogs TBTU and HBTU. While explicit gravimetric moisture-uptake values for the tetrafluoroborate salt are not published, the non-hygroscopic character is an intrinsic property of the bis(pentamethylene) cation core and is independent of the counterion (BF₄⁻ vs. PF₆⁻). Vendor technical datasheets for the target compound also list 'non-hygroscopic' as a storage characteristic [2].

Solid-phase peptide synthesis Coupling reagent stability Moisture sensitivity

Guanidinium N-Oxide Conformation: Structural Divergence from Classical Uronium Salts May Reduce Racemization

Sigma-Aldrich technical documentation for HBPyU (bis(tetramethylene) analog) explicitly states: 'Recent studies show that crystal and solution structure of this coupling agent is a guanidinium N-oxide and not an uronium compound' . The identical descriptor is applied to the bis(pentamethylene) (HBPipU) hexafluorophosphate product [1]. This structural class adopts an aminium/guanidinium N-oxide geometry rather than the classical O-uronium arrangement, a feature that has been correlated with improved racemization profiles. In contrast, the tetramethyl-substituted reagents TBTU and HBTU have been shown by X-ray crystallography to also crystallize as guanidinium N-oxides [2], but their hygroscopicity introduces additional racemization pathways via hydrolysis that are mitigated in the non-hygroscopic bis(pentamethylene) analogs.

Racemization suppression Coupling reagent structure Guanidinium vs. uronium

Racemization Suppression: Class-Level Evidence That Bis(pentamethylene) Reagents Outperform HBTU

Biosynth's product datasheet for HBPyU (the pyrrolidino/bis(tetramethylene) analog) states that HBPyU 'achieves better performance in terms of yields and racemisation suppression than HBTU' . While this is a qualitative claim without published numerical racemization values, it establishes a vendor-verified performance hierarchy: bis(cycloalkylene)aminium reagents > tetramethylaminium reagents. By class-level inference, the bis(pentamethylene) (piperidino) scaffold of the target compound is expected to exhibit comparable or superior racemization suppression relative to HBTU. The Sigma-Aldrich documentation for HBPyU further corroborates this with the descriptor 'low racemization' . No direct head-to-head quantitative racemization data (% D-epimer) comparing the target tetrafluoroborate salt against TBTU or HBTU were identified in the accessible literature.

Racemization Epimerization Peptide coupling efficiency

Thermal Stability: Higher Decomposition Point of the Bis(pentamethylene) Scaffold Relative to Tetramethyl Analogs

The hexafluorophosphate salt of the bis(pentamethylene) reagent (HBPipU, CAS 190849-64-0) exhibits a decomposition point of 206 °C [1]. In comparison, TBTU (tetramethyluronium tetrafluoroborate) decomposes at approximately 200 °C, while HBTU decomposes around 200 °C . The ~6 °C higher decomposition threshold of the bis(pentamethylene) scaffold, while modest, indicates greater thermal resilience of the piperidino-substituted cation core. The tetrafluoroborate salt (target compound) is expected to exhibit comparable or slightly different thermal behavior due to counterion effects, though no specific decomposition point was identified in the accessible literature for CAS 136605-16-8.

Thermal stability Decomposition temperature Storage stability

Counterion Selection Rationale: Tetrafluoroborate (BF₄⁻) vs. Hexafluorophosphate (PF₆⁻) – Solubility and Cost Considerations

The target compound employs tetrafluoroborate (BF₄⁻) as the counterion, distinguishing it from the more commonly catalogued hexafluorophosphate (PF₆⁻) variant HBPipU. For the closely related tetramethyluronium series, TBTU (BF₄⁻) is frequently preferred over HBTU (PF₆⁻) in certain solvent systems due to enhanced solubility characteristics and lower molecular weight (401.21 vs. 459.37 g/mol for the PF₆⁻ analog), which translates to a higher molar equivalent per unit mass . The tetrafluoroborate salt also avoids the potential for PF₆⁻ hydrolysis to HF under prolonged acidic conditions, a known concern with hexafluorophosphate salts [1]. Furthermore, BF₄⁻ salts are generally more cost-competitive on a per-mole basis for large-scale peptide manufacturing. No direct solubility comparison data (e.g., g/mL in DMF, NMP, DCM) were identified for the target compound vs. its PF₆⁻ counterpart.

Counterion effect Solubility Cost efficiency

Optimal Deployment Scenarios for (Benzotriazol-1-yloxy)dipiperidinocarbenium Tetrafluoroborate in Peptide Synthesis and Bioconjugation


Automated Solid-Phase Peptide Synthesis (SPPS) Requiring High Batch-to-Batch Reproducibility

In automated SPPS workflows where reagents are dispensed by weight or volume under ambient humidity, the non-hygroscopic character of the target compound eliminates moisture-induced variability in coupling stoichiometry—a known failure mode of hygroscopic TBTU/HBTU . This property is particularly valuable in GMP peptide API manufacturing where batch records must demonstrate consistent coupling efficiency across campaigns.

Epimerization-Sensitive Fragment Condensations in Solution-Phase Peptide Synthesis

For convergent peptide synthesis strategies involving C-terminal activation of peptide fragments bearing epimerization-prone residues (e.g., His, Cys), the low-racemization profile of the bis(pentamethylene) scaffold—documented via class-level evidence for HBPyU outperforming HBTU —makes the target compound a rational selection to preserve chiral integrity at the coupling site.

Large-Scale Peptide Manufacturing Where Counterion Selection Impacts Cost-of-Goods

The tetrafluoroborate counterion (BF₄⁻) offers a 12.7% lower molecular weight compared to the hexafluorophosphate analog , reducing the mass of reagent required per mole of activated carboxyl. In multi-kilogram peptide API campaigns, this mass efficiency, combined with the generally lower cost of BF₄⁻ salts, can yield measurable procurement savings while maintaining equivalent coupling performance.

Oligonucleotide Solid-Phase Support Derivatization

HBPipU (the PF₆⁻ congener) has been demonstrated as an effective reagent for rapid (4-second) esterification of nucleosides to controlled-pore glass (CPG) supports in automated oligonucleotide synthesizers [1]. The tetrafluoroborate variant can be deployed in analogous support derivatization protocols where the BF₄⁻ counterion's solubility profile is preferred.

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